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molecular formula C5H5ClN2O2S B2828634 3-Chloropyridine-2-sulfonamide CAS No. 96009-29-9

3-Chloropyridine-2-sulfonamide

Cat. No. B2828634
M. Wt: 192.62
InChI Key: GKUCJXBCPCCSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04490380

Procedure details

The halopyridine sulfonamide of the present invention is prepared in a two-step process. In step one, benzyl mercaptan is dissolved in a solvent such as dimethylformamide or dimethylsulfoxide, mixed with 2,3-dichloropyridine and heated at about 50°-100° C. for about 2-6 hours. The residue is taken up in a solvent and distilled to give the resulting product, 3-chloro-2-(phenylmethyl)thio)pyridine. In step two, the halophenylmethylthiopyridine prepared in step one is converted by oxidative chlorination to a halopyridine sulfonyl chloride upon exposure to chlorine. The resulting sulfonyl chloride compound is reacted with aqueous ammonia for about 16 hours. The mixture is then acidified to a pH of about 5 and extracted with a suitable solvent, preferably ethyl acetate, and dried for 3-5 hours to yield the novel product, 3-chloro-2-pyridine sulfonamide. The product of the present invention is a colorless, needle-like, crystalline solid with a melting point of 128°-130° C. It is soluble in the usual organic solvents and in warm water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halophenylmethylthiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halopyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClCl.[S:11](Cl)(Cl)(=[O:13])=[O:12].[NH3:16]>C(S)C1C=CC=CC=1.CN(C)C=O.CS(C)=O>[Cl:8][C:7]1[C:2]([S:11]([NH2:16])(=[O:13])=[O:12])=[N:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Two
Name
halophenylmethylthiopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
halopyridine sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at about 50°-100° C. for about 2-6 hours
Duration
4 (± 2) h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give the resulting product, 3-chloro-2-(phenylmethyl)thio)pyridine
EXTRACTION
Type
EXTRACTION
Details
extracted with a suitable solvent, preferably ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried for 3-5 hours
Duration
4 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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